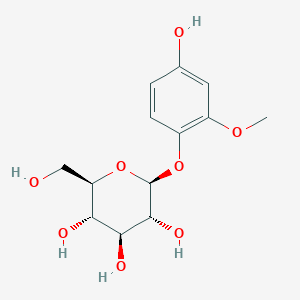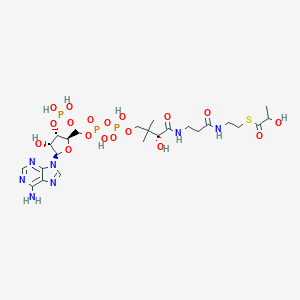![molecular formula C8H18N4 B156034 (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine CAS No. 133859-65-1](/img/structure/B156034.png)
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine, also known as CPP-115, is a compound that has gained attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system.
作用機序
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine increases the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity. This leads to a reduction in neuronal excitability and a decrease in seizure activity, anxiety, and drug-seeking behavior.
生化学的および生理学的効果
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to increasing GABA levels in the brain, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in reward and mood regulation. (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has also been shown to increase the expression of genes involved in GABA synthesis and transport, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine is its selectivity for GABA-AT, which reduces the risk of off-target effects. (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life. However, there are also some limitations to using (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine in lab experiments. For example, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine. One area of interest is the potential use of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine in the treatment of alcohol use disorder. Preclinical studies have shown that (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine can reduce alcohol consumption and withdrawal symptoms in animal models, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the potential use of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine in the treatment of depression and other mood disorders. Preclinical studies have shown that (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine can increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. Clinical trials are currently underway to evaluate its efficacy in humans. Finally, there is also interest in developing more water-soluble analogs of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine to improve its administration in lab experiments and potential clinical use.
In conclusion, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine is a compound with significant potential for the treatment of epilepsy, anxiety, and substance abuse. Its selectivity for GABA-AT and its ability to increase GABA levels in the brain make it a promising therapeutic agent. However, further research is needed to fully understand its safety and efficacy in humans and to explore its potential use in other neurological and psychiatric disorders.
合成法
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine can be synthesized using a multistep process that involves the reaction of 1,2-diaminocyclohexane with various reagents to form the final product. The synthesis of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been described in detail in several research articles, and the process has been optimized to yield high purity and high yield.
科学的研究の応用
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been studied extensively in preclinical models of epilepsy, anxiety, and substance abuse. In animal models of epilepsy, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to increase GABA levels in the brain and reduce seizure activity. In animal models of anxiety, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to reduce anxiety-like behavior and increase GABA levels in the amygdala, a brain region involved in fear and anxiety. In preclinical models of substance abuse, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to reduce drug-seeking behavior and withdrawal symptoms.
特性
CAS番号 |
133859-65-1 |
|---|---|
製品名 |
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine |
分子式 |
C8H18N4 |
分子量 |
170.26 g/mol |
IUPAC名 |
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H18N4/c1-11-5-3-10-8-7(11)9-4-6-12(8)2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
JEHKIJFTWLWGDO-HTQZYQBOSA-N |
異性体SMILES |
CN1CCN[C@H]2[C@@H]1NCCN2C |
SMILES |
CN1CCNC2C1NCCN2C |
正規SMILES |
CN1CCNC2C1NCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



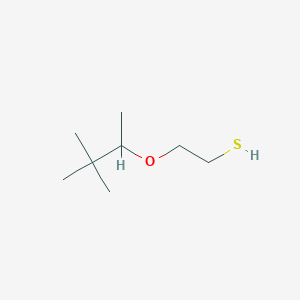
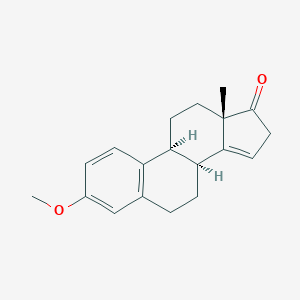


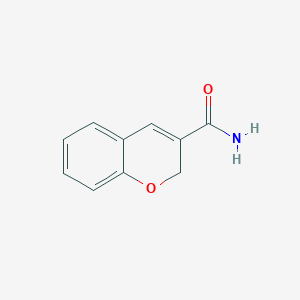


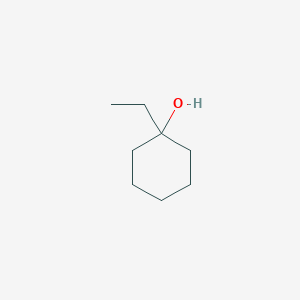
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
